Leupeptin Trifluoroacetate salt is a widely used protease inhibitor in scientific research. It is a reversible inhibitor of serine and cysteine proteases, including trypsin, plasmin, papain, cathepsin B, and calpain []. Leupeptin is classified as a peptide aldehyde inhibitor, meaning it mimics the natural substrate of these proteases and forms a reversible hemiacetal with the active site serine or cysteine residue [].
Leupeptin trifluoroacetate salt is a potent protease inhibitor derived from microbial sources. It is primarily utilized in biochemical research to inhibit various serine and cysteine proteases, making it invaluable for studies involving protein degradation and cellular processes. The compound is known for its role in characterizing macroautophagic flux in vivo and has been shown to protect against cellular damage caused by overstimulation or toxic agents.
Leupeptin trifluoroacetate salt is synthesized from the natural product leupeptin, which is originally isolated from the culture broth of the actinomycete Streptomyces species. The trifluoroacetate salt form enhances its stability and solubility in biological assays.
The synthesis of leupeptin trifluoroacetate salt can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions to ensure high purity and yield. The final product is usually characterized using techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Leupeptin trifluoroacetate salt has a complex molecular structure characterized by multiple functional groups that contribute to its protease-inhibiting properties. The molecular formula is , with a molecular weight of approximately 540.58 g/mol .
The structural features include:
Leupeptin trifluoroacetate salt participates in various biochemical reactions primarily as an inhibitor. It effectively binds to active sites of serine and cysteine proteases, preventing substrate access and subsequent hydrolysis.
The inhibition mechanism involves competitive binding, where leupeptin mimics the substrate structure of target enzymes. Studies have shown that effective concentrations for inhibition range between 10-100 μM depending on the specific protease targeted .
The mechanism of action for leupeptin trifluoroacetate salt involves its interaction with the active sites of proteases, leading to:
Research indicates that leupeptin’s inhibitory effects are particularly pronounced against enzymes like trypsin and papain, with binding affinities that allow it to effectively block enzymatic activity even at low concentrations .
Leupeptin trifluoroacetate salt has several scientific applications including:
The molecular identity of leupeptin trifluoroacetate salt (CAS 147385-61-3) is precisely defined by its canonical SMILES string and unique InChI key identifier. The SMILES string OC(=O)C(F)(F)F.CC(C)C[C@H](NC(C)=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(N)=N)C=O
encodes the complete atomic connectivity and stereochemical configuration of this complex molecule. This representation confirms the compound's structure as a tripeptide aldehyde (Acetyl-Leu-Leu-Arg-al) paired with a trifluoroacetate counterion. The chiral centers are explicitly denoted by the @
symbols, indicating the L-configuration of the amino acid residues—a critical feature for its biological activity [2] [4] [8].
The InChIKey WUHGBZVQELGOMH-FRKSIBALSA-N
serves as a globally unique molecular fingerprint, enabling unambiguous database searches and computational studies. This 27-character key derives from the International Chemical Identifier (InChI) algorithm, which hierarchically represents molecular layers including constitution, stereochemistry, and isotopic composition. The "SA-N" suffix specifically encodes the protonation state and salt form, distinguishing it from other leupeptin derivatives. These identifiers collectively facilitate precise chemical tracking in regulatory documents and research publications [2] [4].
Leupeptin trifluoroacetate salt has the established molecular formula C₂₂H₃₉F₃N₆O₆ (alternatively represented as C₂₀H₃₈N₆O₄·C₂HF₃O₂ to denote the peptide-trifluoroacetate ion pairing). This composition reflects the covalent association of the tripeptide aldehyde (C₂₀H₃₈N₆O₄) with trifluoroacetic acid (C₂HF₃O₂) in a 1:1 stoichiometric ratio. Precise mass spectrometry confirms a monoisotopic molecular weight of 540.58 g/mol (average mass), with the trifluoroacetate moiety contributing 114.02 g/mol to the total mass. The molecular weight remains consistent across analytical techniques including high-resolution mass spectrometry (HRMS) and is validated through combustion analysis [1] [4] [5].
Table 1: Atomic Composition and Mass Distribution
Component | Molecular Formula | Mass Contribution (g/mol) | Percentage of Total Mass |
---|---|---|---|
Leupeptin ion | C₂₀H₃₈N₆O₄⁺ | 426.49 | 78.9% |
Trifluoroacetate | C₂F₃HO₂⁻ | 114.08 | 21.1% |
Total | C₂₂H₃₉F₃N₆O₆ | 540.57 | 100% |
Leupeptin trifluoroacetate salt exhibits pH-dependent solubility and pronounced aqueous instability, necessitating strict handling protocols. The compound demonstrates high solubility in water (≥10 mM) at physiological pH (7.0-7.4), forming clear, colorless solutions. However, aqueous solutions undergo rapid hydrolytic degradation at room temperature, with significant loss of inhibitory activity within 2-4 hours. This degradation primarily occurs through aldehyde oxidation to the corresponding carboxylic acid and peptide bond hydrolysis, particularly at the Arg-al bond.
For long-term stability, lyophilized powder must be stored at -20°C in moisture-proof containers. Stock solutions (10-100 mM in deionized water) retain activity for up to 6 months when aliquoted and stored at -20°C, with freeze-thaw cycles limited to ≤3 uses. The trifluoroacetate salt form enhances stability compared to hydrochloride salts but remains sensitive to nucleophiles. Organic solvents like ethanol or DMSO may be used for solubilization, though these may interfere with biological assays [2] [3] [4].
Table 2: Solubility and Stability Profiles
Condition | Solubility | Stability Duration | Primary Degradation Pathways |
---|---|---|---|
Water (RT) | ≥10 mM | 2-4 hours | Aldehyde oxidation, Hydrolysis |
Water (4°C) | ≥10 mM | 24-48 hours | Tautomerization, Hydrolysis |
Water (-20°C) | ≥10 mM | 6 months | Slow oxidation |
DMSO (RT) | ≥50 mM | 1 month | Unknown degradation products |
Lyophilized (-20°C) | N/A | >2 years | Minimal if desiccated |
The C-terminal argininal residue exists in equilibrium between hydrated, non-hydrated, and cyclic carbinolamine forms, generating complex HPLC profiles that complicate purity assessment. This tautomerism produces three to five chromatographic peaks during reversed-phase HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient), regardless of high batch purity (≥90%). The dominant peaks typically correspond to the gem-diol hydrate (retention time ~8.2 min) and free aldehyde forms (~12.5 min), with relative ratios shifting according to solvent history and pH.
Analytical challenges are exacerbated by racemization byproducts, which constitute the majority of impurities in commercial preparations. These stereochemical impurities arise during synthesis or storage and exhibit distinct retention times from the native L-configuration. Method optimization requires: (1) acidic mobile phases (0.1% formic or trifluoroacetic acid) to minimize tautomer interconversion; (2) low column temperatures (15-20°C); and (3) mass spectrometry detection for peak identification. Despite these measures, quantitative analysis remains semi-quantitative, with total area summation of all tautomeric peaks required for accurate purity determination [2] [4] [8].
Table 3: HPLC Tautomer Characteristics
Tautomeric Form | Approximate RT (min) | Relative Abundance (%) | Identification Method |
---|---|---|---|
Gem-diol hydrate | 8.2 | 45-60% | MS: m/z 445 [M+H]+ |
Free aldehyde | 12.5 | 30-40% | MS: m/z 427 [M+H]+ |
Cyclic carbinolamine | 10.1 | 5-15% | MS: m/z 427 [M+H]+ |
Racemized leupeptin | 14.3 | ≤10% | Chiral HPLC, MS |
Leupeptin trifluoroacetate salt functions as a reversible tight-binding inhibitor targeting serine and cysteine proteases through a unique covalent hemiamthal transition state. Its C-terminal argininal forms a reversible hemiacetal bond with catalytic serine residues (Ser195 in trypsin-like proteases) or a thiohemiacetal with cysteine thiols (papain family proteases). This mechanism underlies its potent inhibition of plasmin (Kᵢ ≈ 2.8 µM), trypsin (Kᵢ ≈ 9.5 µM), papain (Kᵢ ≈ 14 µM), calpain (Kᵢ ≈ 40 µM), and cathepsin B (Kᵢ ≈ 1.4 µM). The inhibition is concentration-dependent with effective concentrations between 10-100 µM in biochemical assays [1] [2] [4].
Structural studies reveal the Leu-Leu-Arg-al sequence provides optimal substrate mimicry: the arginine side chain occupies the S1 specificity pocket of trypsin-like proteases, while the N-acetyl-leucine blocks prime sites. Modifications to the aldehyde group drastically reduce potency; oxidation to carboxylic acid increases Kᵢ against trypsin 30-fold (to 2.7 µM), while reduction to alcohol diminishes activity 3000-fold (Kᵢ = 270 µM). Leupeptin exhibits remarkable selectivity, showing no significant inhibition against pepsin, cathepsins A/D, thrombin, or α-chymotrypsin even at 1 mM concentrations, making it invaluable for targeted protease studies [6].
In molecular biology research, leupeptin trifluoroacetate salt is indispensable for protein integrity preservation during cell lysis. Added to lysis buffers at 5-20 µM concentrations, it prevents artefactual proteolysis by endogenous proteases in tissue homogenates, particularly in brain, liver, and kidney samples rich in lysosomal cathepsins. This application is critical for western blotting, immunoprecipitation, and phosphoproteomic studies where intact protein epitopes are essential.
The compound has enabled breakthroughs in autophagy research by inhibiting lysosomal proteases in macroautophagic flux assays. When administered to cells (e.g., 100 µM for 4-8 hr), it blocks autolysosomal degradation, causing accumulation of LC3-II and p62 proteins—key markers for quantitative autophagy measurement. Emerging therapeutic applications include hearing protection studies, where leupeptin (50-100 µM in vivo) reduces cochlear hair cell death by inhibiting calpain-mediated apoptosis during acoustic trauma or gentamicin-induced ototoxicity [1] [2] [4].
Table 4: Key Biochemical Applications and Conditions
Research Application | Concentration Range | Target Proteases | Biological System |
---|---|---|---|
Cell lysis/protein stabilization | 5-20 µM | Cathepsin B/L, Calpain | Mammalian cell/tissue lysates |
Autophagy flux assays | 50-100 µM | Lysosomal cathepsins | Cultured cells, in vivo models |
Enzyme kinetics studies | 10-100 µM | Trypsin, Plasmin, Papain | Purified enzyme systems |
Hearing protection models | 50-100 µM | Calpain | Murine cochlear explants |
Protease specificity profiling | 1-100 µM | Serine/Cysteine proteases | Activity-based protein profiling |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2